molecular formula C26H23BrN2O2S B4984410 4-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

4-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B4984410
M. Wt: 507.4 g/mol
InChI Key: HYHKSQJRBXFCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a bromophenyl group, a hexahydroquinoline core, and a carbonitrile group

Preparation Methods

The synthesis of 4-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromobenzaldehyde with dimedone in the presence of ammonium acetate can form the hexahydroquinoline core. Subsequent reactions with other reagents such as 2-oxo-2-phenylethyl sulfanyl compounds lead to the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives and bromophenyl-containing molecules. Compared to these, 4-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-phenacylsulfanyl-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O2S/c1-26(2)12-20-24(21(30)13-26)23(17-8-10-18(27)11-9-17)19(14-28)25(29-20)32-15-22(31)16-6-4-3-5-7-16/h3-11,23,29H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHKSQJRBXFCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.